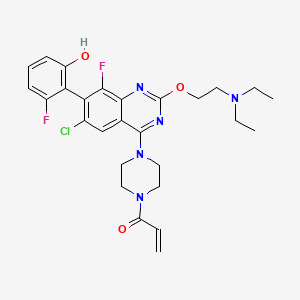
KRAS inhibitor-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS inhibitor-6 is a potent inhibitor specifically targeting the KRAS G12C mutation, a prevalent oncogenic driver in various cancers. This compound has garnered significant attention due to its potential in treating cancers that have been historically challenging to manage, such as non-small cell lung cancer, colorectal cancer, and pancreatic cancer .
Vorbereitungsmethoden
The synthesis of KRAS inhibitor-6 involves several steps, including structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The preparation method typically involves the following steps:
Initial Screening: Virtual screening of diverse compounds to identify those with high binding affinity and specificity for KRAS G12C.
Molecular Docking: Using molecular docking techniques to score and rank the potential inhibitors.
Synthesis: Chemical synthesis of the top-ranked compounds, followed by purification and characterization.
Validation: In vitro and in vivo validation of the synthesized compounds to confirm their inhibitory activity against KRAS G12C.
Analyse Chemischer Reaktionen
KRAS inhibitor-6 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include organic solvents like dimethyl sulfoxide and acetonitrile, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
KRAS inhibitor-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12C inhibitors.
Biology: Employed in biological assays to investigate the role of KRAS G12C in cellular signaling pathways and cancer progression.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy as a therapeutic agent for KRAS G12C-driven cancers.
Industry: Applied in the development of new cancer therapies and diagnostic tools targeting KRAS mutations
Wirkmechanismus
KRAS inhibitor-6 exerts its effects by binding to the KRAS protein in its inactive form, locking it in this state and preventing its activation. This inhibition blocks the interaction between KRAS and its downstream effectors, such as SOS1 and SOS2 guanine nucleotide exchange factors, thereby inhibiting cellular proliferation and inducing tumor cell apoptosis .
Vergleich Mit ähnlichen Verbindungen
KRAS inhibitor-6 is unique compared to other KRAS inhibitors due to its high specificity and potency against the KRAS G12C mutation. Similar compounds include:
Sotorasib: The first FDA-approved KRAS G12C inhibitor, known for its efficacy in treating non-small cell lung cancer.
Adagrasib: Another KRAS G12C inhibitor currently under clinical investigation.
ARS-853: A potent inhibitor that engages KRAS G12C and inhibits downstream signaling.
These compounds share a similar mechanism of action but differ in their chemical structures, binding affinities, and clinical applications.
Eigenschaften
Molekularformel |
C27H30ClF2N5O3 |
|---|---|
Molekulargewicht |
546.0 g/mol |
IUPAC-Name |
1-[4-[6-chloro-2-[2-(diethylamino)ethoxy]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C27H30ClF2N5O3/c1-4-21(37)34-10-12-35(13-11-34)26-17-16-18(28)22(23-19(29)8-7-9-20(23)36)24(30)25(17)31-27(32-26)38-15-14-33(5-2)6-3/h4,7-9,16,36H,1,5-6,10-15H2,2-3H3 |
InChI-Schlüssel |
HVAYAWHLWQQVTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=C(C=CC=C4F)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



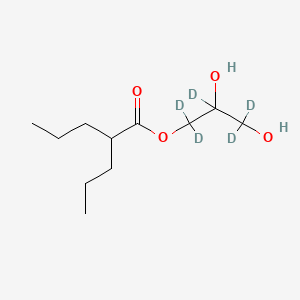

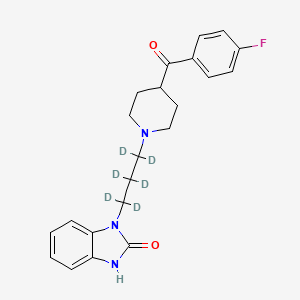
methyl dihydrogen phosphate](/img/structure/B12416408.png)
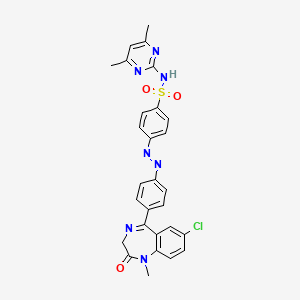
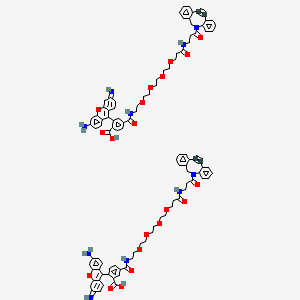
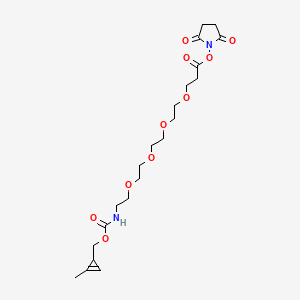

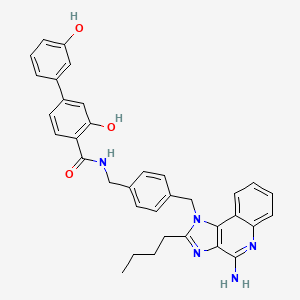
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)

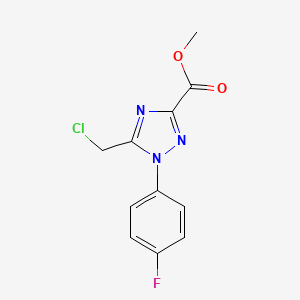
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
